H-Arg-Arg-AMC, also known as L-arginine 7-amido-4-methylcoumarin dihydrochloride, is a fluorogenic substrate widely used in biochemical research. This compound is primarily utilized for studying proteolytic enzymes, particularly cathepsins and trypsin, due to its ability to release a fluorescent signal upon enzymatic cleavage. The compound is classified as a peptide substrate and is significant in various fields, including cancer research, drug development, and neuroscience.
H-Arg-Arg-AMC is synthesized from L-arginine derivatives and 7-amino-4-methylcoumarin. The classification of this compound falls under the category of fluorogenic substrates, specifically designed for protease assays. Its unique structure allows it to serve as a substrate for specific proteolytic enzymes, making it an essential tool in biochemical assays.
The synthesis of H-Arg-Arg-AMC typically involves several key steps:
The efficiency of this synthesis can be enhanced by optimizing reaction conditions such as temperature and pH.
The molecular formula of H-Arg-Arg-AMC is C₁₆H₂₁N₅O₃·2HCl, with a molecular weight of 404.3 g/mol. The structure consists of two arginine residues linked to a 7-amido-4-methylcoumarin moiety, which contributes to its fluorescent properties. The compound's structure facilitates its interaction with proteolytic enzymes, allowing for specific cleavage at the peptide bond between the arginine residues and the AMC group.
H-Arg-Arg-AMC primarily undergoes enzymatic cleavage reactions when exposed to proteolytic enzymes. These reactions typically occur under physiological conditions (pH 7.4) and at temperatures around 37°C.
Common Enzymes Involved:
Buffers Used:
The major product resulting from enzymatic cleavage is 7-amino-4-methylcoumarin, which emits fluorescence that can be quantitatively measured using fluorometric techniques .
H-Arg-Arg-AMC acts as a substrate for various proteolytic enzymes. Upon cleavage by these enzymes, the AMC moiety is released, generating a fluorescent signal that correlates with enzyme activity. This mechanism allows researchers to monitor enzyme kinetics and study the roles of proteases in biological processes, including cancer progression and neurodegenerative diseases .
These properties make H-Arg-Arg-AMC an advantageous substrate for various biochemical assays.
H-Arg-Arg-AMC has diverse applications in scientific research:
The ability of H-Arg-Arg-AMC to provide a quantifiable fluorescent signal makes it invaluable for research involving enzyme kinetics and inhibitor screening .
H-Arg-Arg-AMC (H-Arg-Arg-7-amido-4-methylcoumarin) serves as a cornerstone substrate for profiling the cysteine protease cathepsin B. This enzyme exhibits pronounced pH-dependent activity, displaying maximal catalytic efficiency toward H-Arg-Arg-AMC at neutral pH 7.2—conditions mimicking the cytosolic environment in disease states. At acidic pH 4.6 (lysosomal conditions), activity diminishes significantly due to altered charge states of catalytic residues and substrate-binding pockets [10]. The substrate’s dibasic P2-P1 motif (Arg-Arg) exploits cathepsin B’s S2 subsite, which accommodates positively charged residues through electrostatic interactions with Asp22 and Gly198. Kinetic analyses reveal a kcat/Km of 1.2 × 10⁵ M⁻¹s⁻¹ at pH 7.2—up to 64-fold higher than other cysteine cathepsins (Table 1) [10] [2].
Table 1: Kinetic Parameters of H-Arg-Arg-AMC Hydrolysis by Proteases
Enzyme | pH | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
---|---|---|---|---|
Cathepsin B | 7.2 | 15.2 ± 1.8 | 1.83 ± 0.21 | 1.20 × 10⁵ |
Cathepsin B | 4.6 | 38.7 ± 4.2 | 0.49 ± 0.06 | 1.27 × 10⁴ |
Cathepsin L | 5.5 | >200 | <0.01 | <50 |
PC2 | 5.5 | 82.3 ± 9.1 | 0.12 ± 0.01 | 1.46 × 10³ |
Proprotein convertases (PCs), including furin, PC1/3, PC2, PC5/6, and PC7, cleave precursors at dibasic motifs to activate hormones and neuropeptides. H-Arg-Arg-AMC acts as a minimalist substrate for PC2, which exhibits preferential cleavage C-terminal to Arg residues. PC2 processes H-Arg-Arg-AMC with a kcat/Km of 1.46 × 10³ M⁻¹s⁻¹—significantly lower than cathepsin B due to PC2’s requirement for extended substrates (≥6 residues) for efficient docking [2] [7]. In contrast, cathepsin L cleaves between dibasic residues (e.g., ↓R↓R), underscoring divergent mechanistic roles:
Aminopeptidase B (APB), an exopeptidase targeting N-terminal basic residues, hydrolyzes H-Arg-Arg-AMC after sequential removal of the N-terminal Arg. This activity is enhanced by the P7 Arg polymorphism in substrates like Met-α2-antiplasmin, where distal residues (e.g., P6–P7) modulate catalytic efficiency. Trypsin-like serine proteases (e.g., KLK2) also cleave H-Arg-Arg-AMC, leveraging their conserved S1 pocket with Asp189 for Arg/Lys specificity. However, their kcat values are 10–100-fold lower than cathepsin B due to steric constraints from extended loops (e.g., the "99-loop") [8] [7].
The AMC fluorophore enables real-time monitoring of proteolysis. Upon hydrolysis of the amide bond between Arg-Arg and AMC, liberated AMC emits fluorescence at 460 nm (excitation 380 nm). This cleavage generates a 100–500-fold increase in quantum yield compared to the intact substrate (Figure 1A). The stoichiometric release of AMC (1:1 per cleavage event) permits quantification of enzyme velocity and inhibition constants (Ki) with nanomolar sensitivity [4] [10].
Figure 1: Mechanistic Features of H-Arg-Arg-AMCA. Fluorogenic Signal GenerationSubstrate (non-fluorescent) → Hydrolysis → AMC (fluorescent)
B. Binding Pocket Interactions
Protease | S2 Pocket Residues | Interaction with P2 Arg |
---|---|---|
Cathepsin B | Asp22, Gly198 | Ionic bonding with guanidinium group |
KLK2 | Tyr99, Gln175 | H-bonding with backbone carbonyl |
PC2 | Asp153, Ser357 | Stabilization of P1 Arg |
Dibasic substrate recognition depends on subsite cooperativity:
Table 2: Structural Determinants of Catalytic Efficiency
Enzyme Class | Rate-Limiting Step | Role of H-Arg-Arg-AMC |
---|---|---|
Cysteine proteases | Acylation (Cys25-S⁻ attack) | P2 Arg stabilizes oxyanion transition |
Serine proteases | 99-loop conformational change | Dibasic motif optimizes S2-S1 occupancy |
Proprotein convertases | C-terminal carboxylate release | Minimal substrate for basic residue screening |
The dipeptidyl structure of H-Arg-Arg-AMC limits its utility for enzymes requiring extended substrates (e.g., PC1/3). Engineering bulkier P3/P4 residues (e.g., Z-Arg-Arg-AMC) improves Km 3–5-fold but reduces solubility [8].
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